Structural Differentiation: Enhanced Molecular Weight and Lipophilicity Over Non-Halogenated and Amino Analogs
1-Boc-4-[2-(4-bromo-phenyl)-ethylamino]-piperidine (MW: 383.32 g/mol) exhibits a significantly higher molecular weight compared to the common 1-Boc-4-aminopiperidine building block (MW: 200.28 g/mol) . Its calculated XLogP value of 3.9 indicates substantially greater lipophilicity than the simpler amino analog (XLogP ~0.9-1.2 estimated) [1]. This increased mass and lipophilicity are critical for enhancing membrane permeability and altering pharmacokinetic profiles in central nervous system (CNS) drug discovery campaigns [2].
| Evidence Dimension | Molecular Weight and Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | Molecular Weight: 383.32 g/mol; XLogP: 3.9 |
| Comparator Or Baseline | 1-Boc-4-aminopiperidine: Molecular Weight: 200.28 g/mol; XLogP: ~1.0 |
| Quantified Difference | Molecular weight increase of 183.04 g/mol (91.4%); XLogP increase of approx. 2.9 units |
| Conditions | Calculated physicochemical properties based on standard cheminformatics models [1] |
Why This Matters
Higher lipophilicity is a key driver for blood-brain barrier penetration and target binding in CNS programs, justifying the selection of this specific analog for neurological applications.
- [1] chem.labr.cc. 1-Piperidinecarboxylic acid, 4-[[2-(4-bromophenyl)ethyl]amino]-, 1,1-dimethylethyl ester. CAS 887584-01-2. https://chem.labr.cc/887584-01-2/ (accessed 2026-04-15). View Source
- [2] Makino S, Fukuchi N, Asari S, et al., assignee. Piperidine derivative. US patent 7,683,077. March 23, 2010. View Source
